molecular formula C20H24 B14382815 1-tert-Butyl-4-[1-(4-ethenylphenyl)ethyl]benzene CAS No. 90173-56-1

1-tert-Butyl-4-[1-(4-ethenylphenyl)ethyl]benzene

Cat. No.: B14382815
CAS No.: 90173-56-1
M. Wt: 264.4 g/mol
InChI Key: KSUORROXURUEDF-UHFFFAOYSA-N
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Description

1-tert-Butyl-4-[1-(4-ethenylphenyl)ethyl]benzene is an organic compound that belongs to the class of aromatic hydrocarbons It is characterized by a benzene ring substituted with a tert-butyl group and an ethenylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-tert-Butyl-4-[1-(4-ethenylphenyl)ethyl]benzene typically involves Friedel-Crafts alkylation reactions. One common method is the alkylation of tert-butylbenzene with 4-ethenylphenyl ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst .

Industrial Production Methods: Industrial production of this compound may involve similar Friedel-Crafts alkylation processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced separation techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 1-tert-Butyl-4-[1-(4-ethenylphenyl)ethyl]benzene can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products Formed:

Scientific Research Applications

1-tert-Butyl-4-[1-(4-ethenylphenyl)ethyl]benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-tert-Butyl-4-[1-(4-ethenylphenyl)ethyl]benzene involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This can lead to changes in cellular signaling pathways and physiological responses .

Comparison with Similar Compounds

Uniqueness: 1-tert-Butyl-4-[1-(4-ethenylphenyl)ethyl]benzene is unique due to the presence of both a tert-butyl group and an ethenylphenyl group, which confer distinct chemical and physical properties.

Properties

CAS No.

90173-56-1

Molecular Formula

C20H24

Molecular Weight

264.4 g/mol

IUPAC Name

1-tert-butyl-4-[1-(4-ethenylphenyl)ethyl]benzene

InChI

InChI=1S/C20H24/c1-6-16-7-9-17(10-8-16)15(2)18-11-13-19(14-12-18)20(3,4)5/h6-15H,1H2,2-5H3

InChI Key

KSUORROXURUEDF-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(C=C1)C=C)C2=CC=C(C=C2)C(C)(C)C

Origin of Product

United States

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